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Compound of Interest

Compound Name:
Tert-butyl 3-ethenylpiperidine-1-

carboxylate

Cat. No.: B129423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis

and utilization of tert-butyl 3-ethenylpiperidine-1-carboxylate, a versatile building block in

the synthesis of complex piperidine-containing molecules.

Introduction
tert-Butyl 3-ethenylpiperidine-1-carboxylate, also known as N-Boc-3-vinylpiperidine, is a key

intermediate in the stereoselective synthesis of various piperidine alkaloids and other

pharmacologically active compounds. The vinyl group serves as a versatile handle for a range

of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group allows for

controlled reactions at other positions of the piperidine ring. This document outlines the

synthesis of this compound and its application in the preparation of bioactive molecules.

Synthesis of (S)-tert-butyl 3-ethenylpiperidine-1-
carboxylate
The most direct method for the synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate is

the N-protection of 3-vinylpiperidine. The following protocol is adapted from a procedure for the

synthesis of the (S)-enantiomer.

Protocol 1: N-Protection of (S)-3-Vinylpiperidine[1]
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Objective: To synthesize (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.

Materials:

(S)-3-Vinylpiperidine

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (Et₃N)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of (S)-3-vinylpiperidine (1.0 equivalent) and triethylamine (1.2

equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equivalents) portionwise

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃

solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl

3-vinylpiperidine-1-carboxylate.

Quantitative Data:
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Reactant Molar Ratio Purity Yield

(S)-3-Vinylpiperidine 1.0 >95% -

Di-tert-butyl

dicarbonate
1.1 >98% -

Triethylamine 1.2 >99% -

Product - >98% ~95%

Synthetic Routes to 3-Vinylpiperidine Precursor
Several synthetic routes can be employed to obtain the 3-vinylpiperidine precursor. Common

methods include the Wittig reaction, dehydration of a 3-(2-hydroxyethyl)piperidine derivative,

and Hofmann elimination[2].

Potential Side Reactions in 3-Vinylpiperidine Synthesis:[2]

Isomerization: The product can isomerize to the more thermodynamically stable (E)- and (Z)-

ethylidene-piperidine isomers.

Polymerization: The vinyl group is susceptible to polymerization, especially in the presence

of heat, radical initiators, or certain metal catalysts.

Application in Alkaloid Synthesis: Synthesis of (+)-
Coniine
tert-Butyl 3-ethenylpiperidine-1-carboxylate is a valuable precursor for the synthesis of

piperidine alkaloids. A notable example is its use in the total synthesis of (+)-coniine, a

neurotoxic alkaloid[1]. The synthetic strategy involves the hydroboration-oxidation of the vinyl

group, followed by a series of transformations to construct the characteristic propyl side chain

of coniine.

Synthetic Strategy Workflow:
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Synthesis of (+)-Coniine from (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate

(S)-tert-butyl 3-ethenylpiperidine-1-carboxylate

Hydroboration-Oxidation

 1. BH3-THF
 2. H2O2, NaOH 

Primary Alcohol Intermediate

Oxidation

 PCC or Swern 

Aldehyde Intermediate

Wittig Reaction

 Ph3P=CHCH3 

Alkene Intermediate

Hydrogenation

 H2, Pd/C 

Protected (+)-Coniine

N-Deprotection

 TFA or HCl 

(+)-Coniine

Click to download full resolution via product page

Caption: Synthetic pathway for (+)-Coniine.
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Protocol 2: Hydroboration-Oxidation of (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate[1]

Objective: To synthesize the primary alcohol intermediate for the synthesis of (+)-coniine.

Materials:

(S)-tert-butyl 3-ethenylpiperidine-1-carboxylate

Borane-tetrahydrofuran complex (BH₃·THF)

Tetrahydrofuran (THF), anhydrous

3 M Sodium hydroxide (NaOH) solution

30% Hydrogen peroxide (H₂O₂)

Diethyl ether (Et₂O)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate (1.0 equivalent) in

anhydrous THF at 0 °C under an inert atmosphere, add BH₃·THF (1.0 M in THF, 1.1

equivalents) dropwise.

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir

for an additional 2 hours.

Cool the reaction mixture back to 0 °C and cautiously add 3 M NaOH solution, followed by

the dropwise addition of 30% H₂O₂.

Stir the mixture at room temperature for 1 hour.

Extract the aqueous layer with diethyl ether.
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Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the desired primary

alcohol.

Signaling Pathways and Biological Relevance
While tert-butyl 3-ethenylpiperidine-1-carboxylate itself is a synthetic intermediate, the

piperidine core is a prevalent scaffold in numerous biologically active molecules and FDA-

approved drugs. Piperidine derivatives are known to interact with a wide range of biological

targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For

instance, derivatives of 3-aminopiperidine, which can be synthesized from precursors like tert-

butyl 3-oxopiperidine-1-carboxylate, are used in the development of dipeptidyl peptidase-IV

(DPP-IV) inhibitors for the treatment of type 2 diabetes[3][4].

Logical Relationship of Synthesis and Application:

Synthetic Pathway Application

3-Vinylpiperidine tert-butyl 3-ethenylpiperidine-1-carboxylate N-Boc Protection Functionalized Piperidine

 Chemical Transformation
(e.g., Hydroboration) Bioactive Molecule

(e.g., (+)-Coniine)
 Further Synthesis 

Click to download full resolution via product page

Caption: Synthesis and Application Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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